Iso-acyclovir
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Overview
Description
Iso-acyclovir is a synthetic nucleoside analogue derived from acyclovir. It is designed to mimic the structure of natural nucleosides, which are the building blocks of DNA and RNA. This compound is primarily known for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-acyclovir can be synthesized through several methods. One common approach involves the reaction of guanine with a suitable alkylating agent to introduce the acyclic side chain. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often include elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Iso-acyclovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its antiviral properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are often evaluated for their antiviral activity and other potential therapeutic applications .
Scientific Research Applications
Iso-acyclovir has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of nucleoside analogues and their chemical properties.
Biology: Researchers use this compound to study the mechanisms of viral replication and the development of antiviral resistance.
Medicine: this compound is investigated for its potential use in treating viral infections, particularly those caused by herpesviruses.
Mechanism of Action
Iso-acyclovir exerts its antiviral effects by inhibiting viral DNA polymerase. After intracellular uptake, this compound is phosphorylated by viral thymidine kinase to form this compound monophosphate. This monophosphate is further phosphorylated by cellular enzymes to form this compound triphosphate. This compound triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: The parent compound of iso-acyclovir, known for its antiviral activity against HSV and VZV.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another nucleoside analogue with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other nucleoside analogues. These modifications can result in differences in antiviral potency, resistance profiles, and pharmacokinetics .
Properties
CAS No. |
374697-95-7 |
---|---|
Molecular Formula |
C₈H₁₁N₅O₃ |
Molecular Weight |
225.2 |
Synonyms |
Acyclovir Impurity-E; 9-[(2-Hydroxyethoxy)methyl]isoguanine; 6-Amino-3,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one; 6-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one |
Origin of Product |
United States |
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